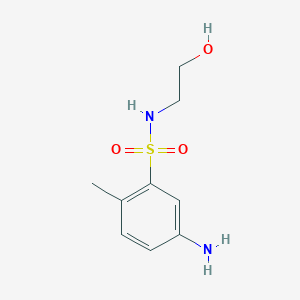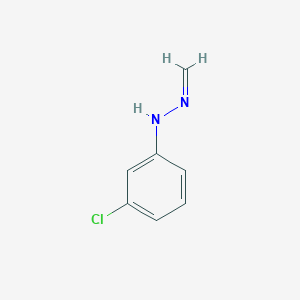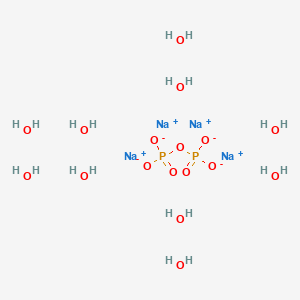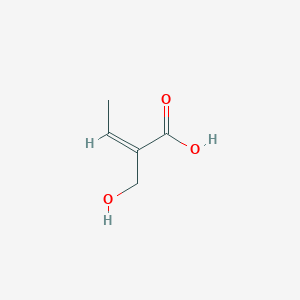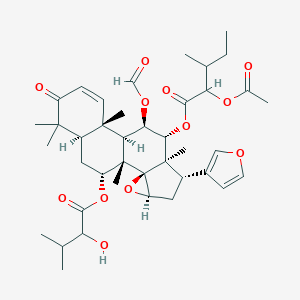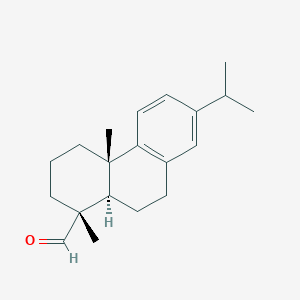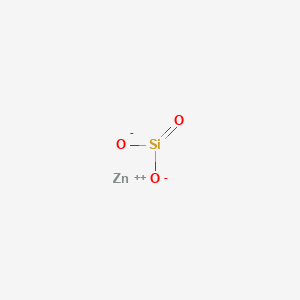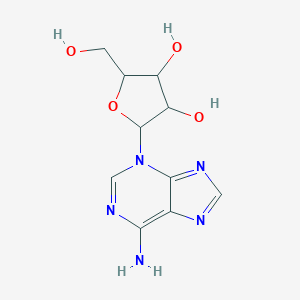
3-Isoadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoadenosine, also known as 3-deazaadenosine, is a modified nucleoside that has been studied for its potential applications in scientific research. It is a structural analog of adenosine, with the nitrogen atom at position 3 replaced by a carbon atom. This modification alters the chemical and biological properties of the molecule, making it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 3-Isoadenosine is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in DNA replication and repair. It can also induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
3-Isoadenosine has been shown to have several biochemical and physiological effects. It can inhibit the activity of enzymes involved in DNA replication and repair, which can lead to cell death. It can also induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Isoadenosine in lab experiments is its ability to inhibit the activity of enzymes involved in DNA replication and repair. This can be useful in studying the mechanisms of DNA replication and repair. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer research.
One limitation of using 3-Isoadenosine in lab experiments is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-Isoadenosine. One area of interest is its potential use in combination with other anticancer agents. Studies have shown that it can enhance the activity of some anticancer agents, making it a promising candidate for combination therapy.
Another area of interest is its potential use in the treatment of viral infections. Studies have shown that it can inhibit the replication of certain viruses, such as HIV and hepatitis C. Further research is needed to determine its potential as a therapeutic agent for viral infections.
Finally, more research is needed to fully understand the mechanism of action of 3-Isoadenosine. This will help to determine its potential applications in scientific research and medicine.
Méthodes De Synthèse
3-Isoadenosine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule. Enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been used to create 3-Isoadenosine, with varying degrees of success.
Applications De Recherche Scientifique
3-Isoadenosine has been studied for its potential applications in scientific research. One area of interest is its use in cancer research. Studies have shown that 3-Isoadenosine can inhibit the growth of cancer cells and induce cell death. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
Propriétés
Numéro CAS |
14365-78-7 |
|---|---|
Nom du produit |
3-Isoadenosine |
Formule moléculaire |
C10H13N5O4 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-(6-imino-7H-purin-3-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-5)15(3-14-8)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10-11,16-18H,1H2,(H,12,13) |
Clé InChI |
FFFOEHXFKAPYEF-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC2=C(N=CN(C2=N1)C3C(C(C(O3)CO)O)O)N |
SMILES |
C1=NC2=C(N1)C(=N)N=CN2C3C(C(C(O3)CO)O)O |
SMILES canonique |
C1=NC2=C(N=CN(C2=N1)C3C(C(C(O3)CO)O)O)N |
Synonymes |
2-(6-aminopurin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



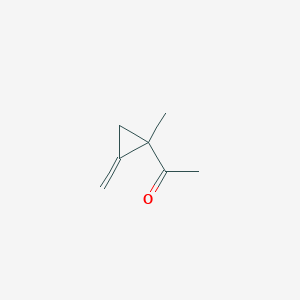
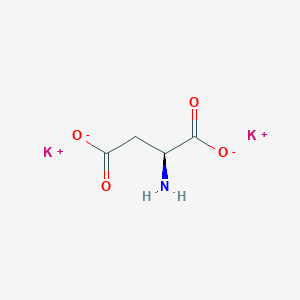
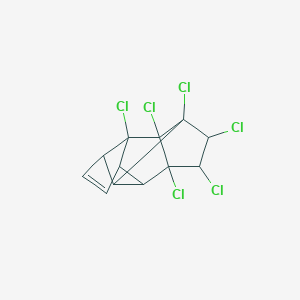
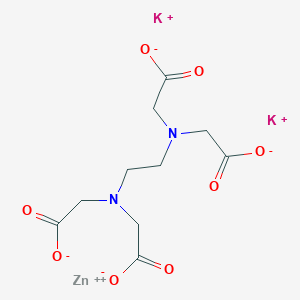
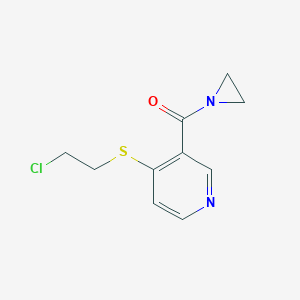
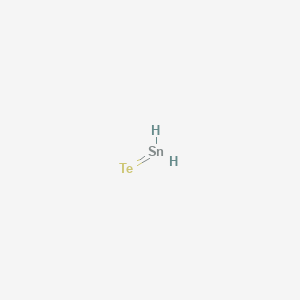
![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)
